Regioisomeric Pyridinyl Substitution (4-Pyridyl vs. 3-Pyridyl) Drives Predicted CDK2 Binding Affinity Differences
In a structurally analogous series of 1,2,4-triazolyl coumarins, molecular docking against CDK2 (PDB: 3IG7) revealed that the orientation of the pyridyl nitrogen dictates the hydrogen-bond network within the ATP-binding pocket. The 4-pyridyl isomer (target compound scaffold) is predicted to form a direct hydrogen bond with the hinge-region residue Leu83, whereas the 3-pyridyl isomer (CAS 2034395-24-7) cannot adopt this geometry without steric penalty [1]. Although the published docking study reported explicit scores for compounds 4c (IC50 = 4.363 µM) and 8c (IC50 = 2.656 µM) in HCT116 colon cancer cells, the target compound itself was not directly assayed; therefore the differential binding prediction for the 4-pyridyl vs. 3-pyridyl regioisomer is derived from the consensus docking pose analysis performed on the same series [1].
| Evidence Dimension | Predicted CDK2 binding mode (hydrogen-bond interaction with Leu83) |
|---|---|
| Target Compound Data | Predicted to form a stable H-bond with Leu83 (4-pyridyl orientation) |
| Comparator Or Baseline | 3-pyridyl isomer (CAS 2034395-24-7): predicted steric clash prevents analogous H-bond |
| Quantified Difference | Qualitative: 4-pyridyl enables hinge-region H-bond; 3-pyridyl does not |
| Conditions | Molecular docking (CDK2, PDB: 3IG7) using MOE 2014.09 software; validation by co-crystallized ligand re-docking (RMSD < 2.0 Å) |
Why This Matters
For procurement decisions in CDK2-focused oncology projects, the 4-pyridyl regioisomer offers a specific predicted binding mode that the 3-pyridyl isomer is unlikely to replicate, making them non-interchangeable chemical probes.
- [1] Gomha, S. M., et al. (2018). Synthesis of Novel 1,2,4-Triazolyl Coumarin Derivatives as Potential Anticancer Agents. Journal of Chemistry, 2018, 5201374. View Source
